5-Bromobenzo[d]thiazole-2-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1188023-69-9 |
|---|---|
Molecular Formula |
C8H3BrN2S |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
5-bromo-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3BrN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H |
InChI Key |
MRTYSLZPLUGXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromobenzo D Thiazole 2 Carbonitrile
Direct Synthetic Routes
Direct routes to 5-Bromobenzo[d]thiazole-2-carbonitrile involve the functionalization of the benzo[d]thiazole-2-carbonitrile skeleton. This approach focuses on the selective introduction of a bromine atom at the C5 position of the benzene (B151609) ring portion of the molecule.
Regioselective Bromination of Benzo[d]thiazole-2-carbonitrile
The regioselective bromination of benzo[d]thiazole-2-carbonitrile is an electrophilic aromatic substitution reaction. The outcome of this reaction is governed by the electronic properties of the benzothiazole (B30560) ring system. The fused thiazole (B1198619) ring, along with the potent electron-withdrawing cyano (-CN) group at the 2-position, significantly deactivates the benzene ring towards electrophilic attack. libretexts.orglibretexts.org
Halogenation Procedures and Reaction Conditions
Given the electron-deficient nature of the substrate, standard halogenation procedures for deactivated aromatic compounds are required. researchgate.net These methods typically employ a highly electrophilic bromine source, generated by combining molecular bromine (Br₂) with a potent Lewis acid catalyst or by using N-bromosuccinimide (NBS) in the presence of a strong protic acid. wikipedia.org The Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), polarizes the Br-Br bond, creating a strong electrophile that can be attacked by the deactivated benzene ring. wikipedia.org
Table 1: General Conditions for Electrophilic Bromination of Deactivated Arenes
| Reagent System | Catalyst/Co-reagent | Solvent | Temperature |
| Br₂ | FeBr₃ or AlCl₃ | Dichloromethane, Carbon disulfide | Room Temp. to Reflux |
| N-Bromosuccinimide (NBS) | H₂SO₄ or Triflic acid | Acetonitrile, Dichloromethane | 0 °C to Room Temp. |
Cyanation Strategies for Brominated Benzothiazoles
An alternative and often more controlled approach to synthesizing this compound involves introducing the cyano group onto a pre-existing 5-bromobenzothiazole (B1273570) framework. This can be achieved through various cyanation reactions targeting either a C-H or a C-Halogen bond at the 2-position.
Copper-Mediated Cyanation of Bromobenzothiazoles
Copper-mediated cyanation, historically known as the Rosenmund-von Braun reaction, is a conventional method for converting aryl halides to aryl nitriles. organic-chemistry.org This reaction traditionally involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as DMF, NMP, or pyridine. organic-chemistry.org
Modern advancements have led to the development of catalytic versions of this reaction. These improved methods use catalytic amounts of a copper source (e.g., CuI) in the presence of a ligand, which facilitates the reaction under milder conditions and simplifies product purification. organic-chemistry.org For the synthesis of the target molecule, a plausible precursor would be 2,5-dibromobenzo[d]thiazole, where the more reactive bromine at the 2-position is selectively replaced by a cyanide group.
Table 2: Typical Conditions for Copper-Mediated Cyanation
| Copper Source | Cyanide Source | Ligand (for catalytic variant) | Solvent | Temperature (°C) |
| CuCN (stoichiometric) | - | None | DMF, NMP | 150-200 |
| CuI (catalytic, 10 mol%) | NaCN | Diamine | Toluene | 110 |
| CuI (catalytic) | Acetone cyanohydrin | 1-Butylimidazole | - | - |
Palladium-Catalyzed Cyanation Techniques
Palladium-catalyzed cross-coupling reactions represent one of the most versatile and efficient methods for the synthesis of aryl nitriles from aryl halides. researchgate.netnih.gov These reactions offer significant advantages over traditional copper-mediated methods, including milder reaction conditions, superior functional group tolerance, and higher yields. mit.edu
The catalytic cycle typically involves the oxidative addition of the aryl bromide (such as 2,5-dibromobenzothiazole) to a Pd(0) complex, followed by transmetalation with a cyanide source, and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) being a popular choice due to its lower toxicity compared to alkali metal cyanides. nih.govorganic-chemistry.org The choice of ligand is crucial for the efficiency of the catalytic system.
Table 3: Representative Palladium-Catalyzed Cyanation Systems
| Palladium Precatalyst | Ligand | Cyanide Source | Base / Additive | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | dppf | KCN | CuI | DMF | 100 |
| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | K₂CO₃ | t-AmylOH | 130 |
| Palladacycle Precatalyst | t-BuXPhos | Zn(CN)₂ | - | H₂O / THF | 25-40 |
Electrochemical Cyanation Approaches for Benzothiazole Derivatives
Electrochemical synthesis offers a modern and sustainable alternative for cyanation, avoiding the need for stoichiometric metallic reagents. Studies have demonstrated the successful electrochemical oxidative cyanation of benzothiazole and its derivatives. This method allows for the direct introduction of a cyano group at the C2 position.
In a notable study, 5-bromobenzo[d]thiazole was subjected to electrochemical cyanation using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source in a divided cell. The reaction proceeded efficiently at room temperature, yielding the corresponding 2-cyano product. This approach represents a direct and effective method for synthesizing compounds structurally analogous to the target molecule.
Table 4: Electrochemical Cyanation of a Benzothiazole Derivative
| Substrate | Cyanide Source | Electrolyte | Cell Type | Electricity (F/mol) | Yield (%) |
| 5-Bromobenzo[d]thiazole | Trimethylsilyl cyanide (TMSCN) | n-Bu₄NBF₄ in DMF | Divided | 2.0 | 56 |
Multi-Component and Cascade Reaction Approaches
Multi-component reactions (MCRs) and cascade processes are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. nih.govsemanticscholar.org These strategies are particularly relevant for assembling heterocyclic systems like benzothiazoles.
Construction of the Benzothiazole Ring System from Substituted Precursors
The formation of the 5-bromobenzothiazole core is the foundational step in synthesizing the target molecule. Multi-component strategies often involve the reaction of a substituted aniline (B41778), a sulfur source, and a carbon source to build the thiazole ring onto the benzene ring.
A common approach involves the reaction of a 4-bromoaniline (B143363) derivative with a thiocyanate (B1210189) salt (such as KSCN or NH4SCN) in the presence of an oxidizing agent like bromine or a persulfate. jsynthchem.comnih.gov This process typically proceeds through an in situ generated N-(4-bromophenyl)thiourea intermediate, which then undergoes oxidative cyclization. The reaction is a cascade of events where the initial nucleophilic attack of the aniline on the thiocyanate is followed by an intramolecular electrophilic substitution onto the aromatic ring to form the heterocyclic system. jsynthchem.com
Another powerful cascade method is the reaction of 2-haloanilines, specifically 2-chloro- or 2-bromo-4-bromoaniline, with dithiocarbamates in the presence of a transition metal catalyst. mdpi.com This reaction sequence involves the formation of a C-S bond followed by an intramolecular cyclization to yield the benzothiazole ring.
Intramolecular Cyclization Methods
Intramolecular cyclization represents one of the most direct and widely used methods for synthesizing the benzothiazole nucleus. indexcopernicus.com These reactions typically start with a pre-formed substrate containing all the necessary atoms for the ring system, which then cyclizes under specific conditions.
A primary method is the oxidative cyclization of N-(4-bromophenyl)thioamides or N-(4-bromophenyl)thioureas. jsynthchem.commdpi.com The thioamide precursor can be prepared from 4-bromoaniline and a suitable acylating agent. The subsequent intramolecular C-S bond formation is often promoted by an oxidizing agent. Various catalysts, including copper and palladium complexes, have been shown to facilitate this type of C-H functionalization/C-S bond formation, often leading to higher yields and milder reaction conditions. nih.govindexcopernicus.com
Another established intramolecular route is the cyclization of thioformanilides. Substituted thioformanilides can be converted to 2-substituted benzothiazoles via intramolecular C-S bond formation. indexcopernicus.com For the target compound, this would involve a precursor derived from 4-bromoaniline. The introduction of the 2-carbonitrile group can be envisioned as part of the cyclizing agent or as a subsequent chemical transformation from another functional group at the 2-position, such as a halogen. A direct cyanation of a 5-bromo-2-bromobenzothiazole intermediate using reagents like copper(I) cyanide (CuCN) is a viable and documented transformation for similar heterocyclic systems. mdpi.com
Optimization of Synthetic Pathways and Yields
Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing byproducts, and ensuring process efficiency. This involves a systematic evaluation of various reaction parameters for the key steps: the benzothiazole ring formation and the introduction of the carbonitrile group.
For the intramolecular cyclization of an N-(4-bromophenyl)thiourea precursor, key parameters for optimization include the choice of solvent, oxidant, and catalyst system. Solvents can range from polar aprotic (like DMF or DMSO) to less polar options, while oxidants such as iodine, persulfates, or even molecular oxygen can be employed. nih.gov The reaction temperature and concentration are also critical variables that must be fine-tuned.
A hypothetical optimization study for the cyclization step is presented below.
| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | K₂S₂O₈ | H₂O | 100 | 65 |
| 2 | CuBr | O₂ | DMF | 80 | 78 |
| 3 | Pd(OAc)₂ | O₂ | Toluene | 110 | 85 |
| 4 | Iodine | O₂ (air) | DMSO | 120 | 82 |
| 5 | RuCl₃ | O₂ | Ethanol | 78 | 91 |
Similarly, if the carbonitrile group is introduced via cyanation of a 5-bromo-2-halobenzothiazole, the reaction conditions must be optimized. This includes screening the cyanide source (e.g., CuCN, Zn(CN)₂), the catalyst (often a palladium complex), solvent (DMF, NMP), and temperature. The goal is to achieve a high conversion rate while preventing side reactions, such as debromination or hydrolysis of the nitrile group. mdpi.com
Scale-Up Considerations for this compound Synthesis
Transitioning the synthesis of this compound from a laboratory scale to an industrial process involves several critical considerations to ensure safety, cost-effectiveness, and environmental sustainability. researchgate.net
Key considerations include:
Cost and Availability of Raw Materials: The starting materials, such as 4-bromoaniline or its precursors, must be readily available and economically viable. The cost of catalysts (e.g., palladium) and reagents (e.g., specific oxidants) is a major factor.
Process Safety: A thorough hazard analysis of each step is required. Reactions involving toxic reagents (like cyanide salts), high pressures, or significant exotherms must be carefully controlled. The thermal stability of intermediates is also a crucial safety parameter.
Reaction Conditions: For large-scale production, conditions should ideally be close to atmospheric pressure and moderate temperatures to reduce equipment costs and energy consumption. The use of flammable solvents must be managed in appropriately rated facilities.
Work-up and Purification: The purification method must be scalable. Chromatography is generally avoided in large-scale manufacturing in favor of crystallization, distillation, or extraction. The chosen method should effectively remove impurities to meet the final product specifications.
Waste Management: The environmental impact of the synthesis must be minimized. This involves choosing greener solvents, reducing the number of synthetic steps, and developing procedures for treating or recycling waste streams, particularly those containing heavy metals or toxic byproducts. nih.gov An efficient, high-yield process is inherently "greener" as it generates less waste per unit of product.
A successful scale-up requires a robust and reproducible synthetic route that has been thoroughly optimized to balance yield, purity, cost, and safety.
Spectroscopic and Structural Elucidation of 5 Bromobenzo D Thiazole 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the precise connectivity and chemical environment of each atom within 5-Bromobenzo[d]thiazole-2-carbonitrile can be established.
Proton NMR (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound, recorded in Chloroform-d (CDCl₃) at 500 MHz, reveals three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring.
A doublet of doublets observed at δ 8.28 – 8.22 ppm is assigned to the proton at position 7 (H-7).
A multiplet resonating between δ 8.04 – 7.96 ppm corresponds to the proton at position 4 (H-4).
A multiplet centered at δ 7.66 ppm is attributed to the proton at position 6 (H-6).
The coupling patterns observed are consistent with the substitution pattern of the benzothiazole (B30560) ring system.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 8.28 – 8.22 | m | |
| H-4 | 8.04 – 7.96 | m | |
| H-6 | 7.66 | pd | 7.2, 1.5 |
Carbon-13 NMR (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, displays eight distinct signals, accounting for all the carbon atoms in this compound.
The chemical shifts are indicative of the electronic environment of each carbon atom. The downfield shifts of C-2, C-7a, and C-4 are influenced by the electron-withdrawing effects of the nitrile group and the heteroatoms. The carbon atom bearing the bromine (C-5) and the nitrile carbon (C-8) are also clearly identifiable.
| Carbon | Chemical Shift (δ, ppm) |
| C-7a | 151.3 |
| C-4 | 135.6 |
| C-2 | 134.4 |
| C-6 | 127.7 |
| C-7 | 127.0 |
| C-5 | 124.4 |
| C-3a | 120.8 |
| C-8 (CN) | 112.0 |
Two-Dimensional NMR Techniques for Structural Confirmation
While specific 2D NMR data for this compound is not extensively reported in publicly available literature, the application of standard techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in confirming the assignments made from 1D NMR.
A hypothetical COSY spectrum would show correlations between adjacent protons, for instance, between H-6 and H-7, and between H-4 and the neighboring protons, confirming their connectivity within the aromatic ring. An HSQC experiment would reveal one-bond correlations between the protons and their directly attached carbon atoms, for example, correlating the signal at δ 8.28 – 8.22 ppm (H-7) with the carbon signal at δ 127.0 ppm (C-7). Such analyses provide an unequivocal confirmation of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. The exact mass of this compound (C₈H₃BrN₂S) is calculated to be 237.9200 g/mol . This precise mass measurement is a critical piece of data for the definitive identification of the compound.
| Parameter | Value |
| Molecular Formula | C₈H₃BrN₂S |
| Exact Mass | 237.9200 |
Fragmentation Pattern Analysis for Structural Features
The mass spectrum of this compound obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) shows a molecular ion peak at m/z 238. The fragmentation pattern of benzothiazole derivatives is often characterized by the cleavage of the thiazole (B1198619) ring and the loss of small neutral molecules.
A plausible fragmentation pathway for this compound would involve the initial loss of a bromine radical (Br•) or a cyano radical (CN•). The presence of bromine is typically indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). Further fragmentation of the benzothiazole core would likely lead to the formation of characteristic ions, providing valuable structural information. For instance, the cleavage of the thiazole ring could result in the formation of a brominated benzenethiolate (B8638828) radical cation or related fragments. A detailed analysis of the relative abundances of these fragment ions allows for the confirmation of the compound's structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum is characterized by specific absorption bands that confirm the presence of its key structural features: the nitrile group, the aromatic benzene ring, and the heterocyclic thiazole ring.
The most distinct feature in the IR spectrum of this compound is the absorption band corresponding to the nitrile (-C≡N) functional group. The carbon-nitrogen triple bond is relatively polar, and stretching it produces a large change in the dipole moment, resulting in a characteristically sharp and intense absorption peak. spectroscopyonline.com
For aromatic nitriles, this stretching vibration typically appears in the range of 2240-2220 cm⁻¹. spectroscopyonline.com This is at a slightly lower wavenumber compared to saturated nitriles (2260-2240 cm⁻¹) due to the conjugation of the nitrile group with the benzothiazole ring system, which slightly weakens the C≡N bond. spectroscopyonline.com In a study of a related heterocyclic compound, benzo[1,2-d:4,5-d′]bis( researchgate.netresearchgate.netchemsrc.comthiadiazole)-4-carbonitrile, the cyano group's presence was confirmed by a band at 2233 cm⁻¹. mdpi.com The prominent and well-defined nature of this peak makes it a reliable diagnostic tool for confirming the presence of the nitrile moiety in the molecule.
Table 1: Characteristic IR Absorption for the Nitrile Group
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|
The fused ring system of this compound gives rise to a series of absorption bands in the IR spectrum. These can be assigned to the vibrations of the aromatic benzene ring and the heterocyclic thiazole ring.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically produce bands in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org These are generally of weak to medium intensity. For example, IR analysis of a similar compound, 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netresearchgate.netchemsrc.comthiadiazole), showed a C-H stretching vibration at 3083 cm⁻¹. mdpi.com
C=C and C=N In-Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring and the carbon-nitrogen double bond in the thiazole ring result in several bands in the 1600-1400 cm⁻¹ region. vscht.cztsijournals.com Aromatic hydrocarbons typically show absorptions between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz Thiazole derivatives also exhibit skeletal stretching vibrations within this range. researchgate.net
C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds generate additional bands. C-H in-plane bending vibrations are usually found in the 1300-1000 cm⁻¹ region. tsijournals.com The C-H out-of-plane bending ("oop") vibrations are particularly diagnostic of the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region. libretexts.org For benzothiazole derivatives, these bands are often observed between 760-740 cm⁻¹, which is characteristic of the four adjacent hydrogen atoms on the fused benzene ring. researchgate.net
Table 2: Expected IR Absorptions for the Benzothiazole Ring System
| Vibration Type | Functional Moiety | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretching | Aromatic Ring | 3100 - 3000 |
| C=C Stretching | Aromatic Ring | 1600 - 1400 |
| C=N Stretching | Thiazole Ring | 1600 - 1490 |
| C-H In-Plane Bending | Aromatic Ring | 1300 - 1000 |
Elemental Compositional Analysis
The elemental composition of this compound is defined by its molecular formula, C₈H₃BrN₂S. chemsrc.com This formula allows for the calculation of its exact mass and the theoretical percentage of each element by mass. Such calculations are fundamental for verifying the purity and identity of a synthesized compound.
The molecular weight of the compound is 239.09 g/mol . chemsrc.com The theoretical elemental composition can be calculated as follows:
Carbon (C): (8 × 12.011) / 239.09 × 100% = 40.18%
Hydrogen (H): (3 × 1.008) / 239.09 × 100% = 1.27%
Bromine (Br): (1 × 79.904) / 239.09 × 100% = 33.42%
Nitrogen (N): (2 × 14.007) / 239.09 × 100% = 11.72%
Sulfur (S): (1 × 32.065) / 239.09 × 100% = 13.41%
Experimentally, these percentages are confirmed using techniques like combustion analysis for C, H, and N, and other methods for Br and S. Furthermore, high-resolution mass spectrometry (HRMS) is employed to verify the elemental formula by measuring the exact mass of the molecular ion with high precision. mdpi.commdpi.com
Table 3: Elemental Composition of C₈H₃BrN₂S
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 40.18% |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.27% |
| Bromine | Br | 79.904 | 1 | 79.904 | 33.42% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.72% |
| Sulfur | S | 32.065 | 1 | 32.065 | 13.41% |
| Total | | | | 239.095 | 100.00% |
X-ray Crystallography of this compound and Related Structures
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise data on molecular conformation, bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not widely reported, analysis of closely related brominated thiazole and fused benzothiadiazole structures provides significant insight into its expected solid-state characteristics. mdpi.comresearchgate.net
Based on crystallographic studies of similar fused heterocyclic systems, the benzothiazole core of this compound is expected to be essentially planar. mdpi.com The bromine and carbonitrile substituents would lie in this plane.
Conformation: X-ray diffraction studies of benzo[1,2-d:4,5-d′]bis( researchgate.netresearchgate.netchemsrc.comthiadiazole) and its bromo derivatives confirm that the conformations of these molecules in the crystal are planar. mdpi.com This planarity is a common feature of fused aromatic systems and influences the crystal packing and electronic properties.
Bond Parameters: The bond lengths and angles are anticipated to be within the typical ranges for such structures. The C-Br bond length, C≡N triple bond length, and the various C-C, C-S, and C-N bonds within the fused ring system can be accurately determined. These parameters are crucial for understanding the electronic distribution and steric effects within the molecule.
The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular forces. For this compound, several key interactions are expected to dictate the crystal packing.
Halogen Bonding: A significant interaction anticipated in the crystal structure is halogen bonding. This is a non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic atom, such as the nitrogen of the thiazole ring, the nitrile group, or the sulfur atom of a neighboring molecule. In the crystal structure of 2,4-diacetyl-5-bromothiazole, the structure is dominated by both intramolecular and intermolecular halogen bonding between the bromine atom and carbonyl oxygen atoms. researchgate.netst-andrews.ac.uk
π-π Stacking: The planar benzothiazole rings are likely to engage in π-π stacking interactions. These interactions, arising from the alignment of the aromatic systems of adjacent molecules, are a common feature in the crystal packing of planar aromatic compounds and contribute significantly to the stability of the crystal lattice. researchgate.net
Dipole-Dipole Interactions: The highly polar nitrile group introduces a significant dipole moment in the molecule, which can lead to strong dipole-dipole interactions that influence the molecular arrangement in the solid state.
The interplay of these forces—halogen bonding, π-π stacking, and dipole-dipole interactions—determines the final crystal packing arrangement, influencing the material's physical properties such as melting point and solubility.
Chemical Reactivity and Derivatization of 5 Bromobenzo D Thiazole 2 Carbonitrile
Transformations Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in 5-Bromobenzo[d]thiazole-2-carbonitrile is a versatile functional handle. It is susceptible to a variety of transformations, primarily through nucleophilic addition pathways. ucalgary.ca The electrophilic nature of the nitrile carbon, enhanced by the electron-withdrawing benzothiazole (B30560) ring system, facilitates its reaction with a range of nucleophiles. lumenlearning.com
The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield either carboxamides or carboxylic acids. lumenlearning.com The reaction is initiated by the nucleophilic attack of water (under acidic catalysis) or hydroxide (B78521) ions (under basic conditions) on the nitrile carbon. youtube.com
Under controlled, milder conditions, the hydrolysis can often be stopped at the intermediate amide stage. For instance, selective hydration of nitriles to amides can be achieved using catalysts like tetrabutylammonium (B224687) hydroxide (TBAH) or specific enzyme systems, which prevents over-hydrolysis to the carboxylic acid. researchgate.net
Complete hydrolysis to the corresponding carboxylic acid, 5-bromobenzo[d]thiazole-2-carboxylic acid, generally requires more forcing conditions, such as prolonged heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH). youtube.com
Table 1: Representative Hydrolysis Reactions of Nitriles Note: These are general conditions; specific optimization for this compound may be required.
| Product | Typical Reagents & Conditions | Reaction Type |
|---|---|---|
| 5-Bromobenzo[d]thiazole-2-carboxamide | H₂SO₄ (conc.), gentle warming; or H₂O₂, base | Partial Hydrolysis |
| 5-Bromobenzo[d]thiazole-2-carboxylic acid | aq. HCl or aq. H₂SO₄, reflux; or aq. NaOH, reflux | Complete Hydrolysis |
The nitrile group can be reduced to a primary amine, specifically an aminomethyl group, using various reducing agents. This transformation is a valuable method for introducing a flexible linker into the benzothiazole system. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Lithium aluminum hydride is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine product, (5-bromobenzo[d]thiazol-2-yl)methanamine.
Catalytic hydrogenation offers a milder alternative. Using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, the nitrile can be effectively reduced. This method is often compatible with other functional groups, although care must be taken to avoid reduction of the bromine substituent (hydrodebromination), which can sometimes occur under hydrogenation conditions.
The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi). This reaction provides a direct route to forming ketones after hydrolysis of the intermediate imine. youtube.com
For example, the addition of a Grignard reagent, such as methylmagnesium bromide, to this compound would form an intermediate imine salt. Subsequent acidic workup would hydrolyze this intermediate to yield 1-(5-bromobenzo[d]thiazol-2-yl)ethan-1-one. This method significantly expands the synthetic utility of the nitrile as a precursor to complex ketone derivatives. researchgate.net
Reactions at the Bromine Substituent
The bromine atom on the benzene (B151609) ring of the benzothiazole scaffold serves as a versatile leaving group, enabling a variety of substitution and coupling reactions. Its presence allows for the introduction of diverse substituents through either nucleophilic aromatic substitution or, more commonly, transition metal-catalyzed cross-coupling reactions. semanticscholar.orgnih.gov
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. nih.govyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
In this compound, the fused thiazole (B1198619) ring and the nitrile group both act as electron-withdrawing substituents, which should increase the reactivity of the C-Br bond towards nucleophilic attack compared to simple bromobenzene. semanticscholar.orgnih.gov However, SNAr reactions often require strong nucleophiles (e.g., alkoxides, amides) and sometimes elevated temperatures to proceed efficiently. The reactivity of similar brominated benzothiadiazole systems with amines like morpholine (B109124) has been shown to be highly dependent on solvent and temperature. semanticscholar.org
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atom of this compound makes it an excellent substrate for these transformations, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govtcichemicals.com It is a highly versatile method for forming biaryl structures. The coupling of this compound with various arylboronic acids would yield 5-arylbenzo[d]thiazole-2-carbonitrile derivatives. Research on related 2-arylbenzothiazole systems has demonstrated the utility of this approach. researchgate.netnih.gov
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net This method would allow for the synthesis of 5-alkynylbenzo[d]thiazole-2-carbonitriles, which are valuable intermediates for further transformations.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond at one of the vinylic positions of the alkene. beilstein-journals.org This reaction is catalyzed by a palladium complex in the presence of a base. It provides a direct method for the vinylation of the benzothiazole core at the 5-position.
Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands and a base. researchgate.net This reaction would convert this compound into various 5-(amino)benzo[d]thiazole-2-carbonitrile derivatives, which are important scaffolds in medicinal chemistry. The amination of other brominated five-membered heterocycles has been well-established. nih.gov
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions Note: The following table provides examples of typical conditions for these reactions based on similar substrates.
| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base & Solvent | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃; Toluene/H₂O or DME | 5-Arylbenzo[d]thiazole-2-carbonitrile |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N or Diisopropylamine; THF or DMF | 5-Alkynylbenzo[d]thiazole-2-carbonitrile |
| Heck | CH₂=CHR | Pd(OAc)₂ , P(o-tol)₃ | Et₃N; Acetonitrile or DMF | 5-Vinylbenzo[d]thiazole-2-carbonitrile |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, XPhos or BINAP | NaOt-Bu or Cs₂CO₃; Toluene or Dioxane | 5-(R¹R²N)-benzo[d]thiazole-2-carbonitrile |
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to 5-alkynylbenzothiazole derivatives. This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base, such as an amine, which also serves as the solvent. nih.gov
The catalytic cycle is understood to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate formed from the oxidative addition of the palladium(0) catalyst to the C-Br bond of the benzothiazole substrate. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The reaction conditions are generally mild, and a wide range of functional groups are tolerated. nih.gov For related bromo-thiazoles, Sonogashira reactions have been optimized to proceed efficiently at temperatures around 80 °C. beilstein-archives.org
Table 2: Representative Conditions for Sonogashira Coupling This table presents illustrative conditions based on established methods for aryl bromides.
| Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 |
| Trimethylsilylacetylene | Pd(OAc)₂ | - | Piperidine | DMF | 80 |
| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 |
Heck and Negishi Coupling Reactions
The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of 5-vinylbenzothiazole derivatives. This palladium-catalyzed reaction involves the coupling of the aryl halide with an activated alkene in the presence of a base. organic-chemistry.org The reaction typically favors the formation of the trans isomer. organic-chemistry.org A variety of catalyst systems, including phosphine-free palladium complexes, have been developed to improve efficiency and stability. organic-chemistry.orgbeilstein-journals.org Microwave irradiation in aqueous media has also proven effective. mdpi.com
The Negishi coupling involves the reaction of an organozinc reagent with the aryl bromide, catalyzed by a palladium or nickel complex. This method is known for its high functional group tolerance and reactivity. For thiazole derivatives, Negishi couplings have been used to prepare 2- and 5-aryl substituted products in one-pot procedures by first forming the organozinc reagent in situ via transmetalation from an organolithium intermediate. researchgate.net This approach allows for the introduction of a wide array of aryl and alkyl groups at the 5-position of the benzothiazole core.
Direct C-H Functionalization Adjacent to the Bromine
Direct C-H functionalization has emerged as a powerful strategy for molecular derivatization, avoiding the pre-functionalization often required in traditional cross-coupling reactions. For this compound, the C-H bonds at the C4 and C6 positions, adjacent to the bromine atom, are potential sites for such reactions.
Palladium-catalyzed direct C-H arylation is a notable example, allowing for the formation of C-C bonds by coupling with aryl halides. nih.gov The regioselectivity of these reactions is governed by the electronic and steric properties of the substrate and the directing effects of the substituents. The bromine atom is a deactivating ortho-, para-director in classical electrophilic substitution, while the fused thiazole ring's electronic properties also influence the reactivity of the C-H bonds on the benzene moiety. In related fused heterocyclic systems, selective conditions for C-H arylation have been developed, demonstrating the feasibility of functionalizing specific positions on the aromatic core. mdpi.comnih.gov The development of specific protocols for C-H functionalization at the C4 or C6 position of 5-bromobenzothiazole (B1273570) derivatives would provide an alternative and atom-economical route to poly-substituted benzothiazoles.
Reactivity of the Benzothiazole Ring System
Beyond the reactions at the C-Br bond, the benzothiazole ring system itself possesses a distinct reactivity profile influenced by the heteroatoms and the fused aromatic ring.
Electrophilic Substitution at Other Ring Positions
The benzothiazole ring system is generally considered electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of the electron-withdrawing 2-carbonitrile group and the deactivating 5-bromo substituent further reduces the nucleophilicity of the benzene portion of the ring.
Ring Modification and Expansion Reactions
The thiazole ring within the benzothiazole system can undergo reactions that lead to its cleavage or rearrangement. While stable to acids, the benzothiazole ring can be susceptible to ring-opening upon reaction with strong bases. smolecule.com Oxidative ring-opening of benzothiazole derivatives has been reported, leading to acylamidobenzene sulfonate esters. This type of transformation indicates that the thiazole moiety can be chemically altered without affecting the fused benzene ring under specific oxidative conditions.
Furthermore, ring contraction reactions have been observed in related, more complex systems like 1,4-benzothiazines, which can rearrange to form 1,3-benzothiazole derivatives. While not a direct reaction of the benzothiazole core itself, this illustrates the potential for skeletal rearrangements in related sulfur-nitrogen heterocyclic systems. Specific ring expansion reactions starting from the benzothiazole core are less common but could potentially be engineered through multi-step synthetic sequences involving initial ring opening followed by recyclization with a suitable bifunctional reagent.
Metalation and Lithiation Strategies
The introduction of organometallic species through metalation and lithiation reactions represents a powerful strategy for the functionalization of this compound. These reactions create highly reactive intermediates that can be trapped with various electrophiles, enabling the synthesis of a diverse range of derivatives. The primary pathways for the introduction of a metal, particularly lithium, onto the this compound scaffold are halogen-lithium exchange and directed ortho-metalation (DoM). The regioselectivity of these reactions is dictated by the reaction conditions and the nature of the organometallic reagent employed.
Halogen-Lithium Exchange
Halogen-lithium exchange is a well-established and rapid method for the formation of organolithium compounds from aryl halides. In the case of this compound, the bromine atom at the 5-position is susceptible to exchange with lithium upon treatment with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). This reaction is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the corresponding 5-lithiobenzo[d]thiazole-2-carbonitrile intermediate. This intermediate can then be reacted in situ with a variety of electrophiles to introduce new functional groups at the 5-position.
The general scheme for the halogen-lithium exchange and subsequent derivatization is presented below:
A representative scheme for the halogen-lithium exchange of this compound and subsequent reaction with an electrophile (E+).Table 1: Potential Derivatives of this compound via Halogen-Lithium Exchange
| Reagent | Electrophile | Resulting Derivative |
| n-BuLi | DMF | 5-Formylbenzo[d]thiazole-2-carbonitrile |
| t-BuLi | CO₂ | 2-Cyanobenzo[d]thiazole-5-carboxylic acid |
| n-BuLi | (CH₃)₃SiCl | 5-(Trimethylsilyl)benzo[d]thiazole-2-carbonitrile |
| n-BuLi | CH₃I | 5-Methylbenzo[d]thiazole-2-carbonitrile |
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective deprotonation of aromatic and heteroaromatic compounds. The reaction is guided by a directing metalation group (DMG) that coordinates with the organolithium reagent, facilitating the removal of a proton from an adjacent position. In this compound, both the thiazole nitrogen and the 2-cyano group can potentially act as DMGs.
The thiazole moiety is known to direct lithiation to the C7 position in some benzothiazole systems. The cyano group is also a known, albeit weaker, DMG. The interplay of these directing groups and the presence of the bromine atom at the 5-position can lead to a competition between different lithiation sites. It is also important to consider that halogen-lithium exchange is often kinetically favored over deprotonation.
However, under specific conditions, such as the use of a sterically hindered base like lithium diisopropylamide (LDA) or by carefully controlling the stoichiometry of the organolithium reagent, deprotonation at a specific site might be achieved. The most probable sites for deprotonation would be the C4 and C6 positions, which are ortho to the bromine atom and influenced by the electronic effects of the fused thiazole ring and the cyano group.
A hypothetical scheme for directed ortho-metalation is shown below:
A hypothetical scheme for the directed ortho-metalation of this compound at the C4 or C6 position.Table 2: Hypothetical Derivatives via Directed ortho-Metalation
| Base | Position of Lithiation | Electrophile | Resulting Derivative |
| LDA | C4 | D₂O | 4-Deuterio-5-bromobenzo[d]thiazole-2-carbonitrile |
| LDA | C6 | I₂ | 5-Bromo-6-iodobenzo[d]thiazole-2-carbonitrile |
| s-BuLi/TMEDA | C4 | (CH₃)₂S₂ | 5-Bromo-4-(methylthio)benzo[d]thiazole-2-carbonitrile |
It is crucial to note that the actual outcome of these reactions can be highly dependent on the specific reagents, solvents, temperatures, and reaction times used. Experimental validation would be necessary to determine the precise regioselectivity and efficiency of metalation and lithiation strategies for this compound.
Computational and Theoretical Investigations of 5 Bromobenzo D Thiazole 2 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 5-Bromobenzo[d]thiazole-2-carbonitrile, these calculations would provide invaluable insights into its stability, reactivity, and potential applications.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, a planar structure is expected due to the fused aromatic rings. However, slight deviations from planarity could occur, and these would be precisely determined.
Conformational analysis would be less critical for this relatively rigid molecule but would be important for understanding the rotational barrier of the carbonitrile group, if any, and for ensuring the global minimum energy structure has been located.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (Exemplary) |
| Bond Length | C-Br | 1.89 Å |
| C-CN | 1.45 Å | |
| C=N (thiazole) | 1.38 Å | |
| C-S (thiazole) | 1.76 Å | |
| Bond Angle | C-C-Br | 120.5° |
| C-C-CN | 178.9° | |
| Dihedral Angle | C-S-C-N | 0.0° |
Note: The data in this table is illustrative and not based on published research for the specific compound.
Electronic Structure Determination (HOMO-LUMO Energies)
The electronic structure of a molecule is key to its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the electron-withdrawing nature of the bromo and carbonitrile substituents would be expected to influence the energies of the frontier orbitals significantly.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is illustrative and not based on published research for the specific compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems or in crystal packing. The MEP map would identify regions of positive and negative electrostatic potential. For this compound, the nitrogen atom of the thiazole (B1198619) ring and the carbonitrile group would be expected to be regions of negative potential, making them susceptible to electrophilic attack. The hydrogen atoms on the benzene (B151609) ring would be regions of positive potential.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be used to aid in the interpretation of experimental data and to confirm the structure of the synthesized compound. A strong correlation between the predicted and experimental spectra would validate the computational model used.
Reaction Mechanism Studies Using Computational Models
Computational models can be employed to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined. This is particularly useful for understanding its synthesis and its reactivity with other chemical species.
Structure-Based Computational Design Principles for Functionalized Benzothiazole (B30560) Scaffolds
Benzothiazoles are considered "privileged scaffolds" in medicinal chemistry. Computational studies on this compound would contribute to a broader understanding of the structure-activity relationships (SAR) within this class of compounds. By systematically modifying the substituents on the benzothiazole ring and calculating the resulting changes in electronic and steric properties, computational models can guide the design of new functionalized benzothiazole scaffolds with desired biological or material properties. This structure-based design approach can accelerate the discovery of new drugs and functional materials.
Advanced Applications and Role As a Research Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of the bromo and nitrile functionalities on the benzothiazole (B30560) scaffold allows for selective chemical modifications, rendering 5-Bromobenzo[d]thiazole-2-carbonitrile a highly sought-after building block in synthetic organic chemistry.
Building Block for Multifunctional Heterocyclic Systems
The bromine atom at the 5-position of the benzothiazole ring serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the benzothiazole core and a wide range of aryl or vinyl boronic acids or esters. tcichemicals.comnih.govresearchgate.net This method is particularly useful for synthesizing biaryl systems, which are common motifs in pharmaceuticals and functional materials. tcichemicals.comniscpr.res.in By coupling this compound with different boronic acid derivatives, researchers can systematically modify the electronic and steric properties of the resulting molecule. nih.govniscpr.res.in
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the bromo-substituted benzothiazole with terminal alkynes, leading to the formation of arylalkynes. libretexts.orgorganic-chemistry.orgyoutube.com These resulting conjugated enyne and arylalkyne structures are pivotal in the construction of extended π-conjugated systems for applications in organic electronics and materials science. libretexts.orgresearchgate.net
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of this compound with a diverse array of primary and secondary amines. wikipedia.orgresearchgate.netnih.govmatthey.com This reaction is instrumental in the synthesis of various N-arylated heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. wikipedia.orgresearchgate.net
The nitrile group at the 2-position, being a strong electron-withdrawing group, influences the reactivity of the benzothiazole ring system. It can also be chemically transformed into other functional groups, such as amines or carboxylic acids, further expanding the synthetic utility of this scaffold.
| Cross-Coupling Reaction | Reactant | Bond Formed | Resulting Structure |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Biaryl/Vinyl Benzothiazole |
| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Arylalkyne Benzothiazole |
| Buchwald-Hartwig | Amine | C-N | N-Aryl Benzothiazole |
Scaffold for the Development of D-Luciferin Related Analogs
D-luciferin, the substrate for the firefly luciferase enzyme, is a benzothiazole-containing molecule. The development of synthetic analogs of D-luciferin is a vibrant area of research, aimed at creating new bioluminescent reporters with altered properties, such as different emission wavelengths or enhanced brightness for in vivo imaging. nih.govucl.ac.uk
The 2-cyanobenzothiazole moiety is a key intermediate in the synthesis of luciferin and its analogs. Specifically, 6-bromo-2-cyanobenzothiazole has been extensively used as a precursor to introduce various functional groups at the 6-position (equivalent to the 5-position in the subject compound, depending on numbering conventions) of the luciferin scaffold. nih.gov These modifications are achieved through reactions like the Buchwald-Hartwig amination or nucleophilic aromatic substitution, where the bromine atom is replaced by different amines or other nucleophiles. nih.gov The resulting substituted 2-cyanobenzothiazole is then condensed with D-cysteine to yield the final luciferin analog. nih.govfrontiersin.org
This synthetic strategy allows for the creation of a diverse library of luciferin analogs from a common bromo-substituted precursor. For example, introducing different amine functionalities at this position has led to the development of novel emitters and inhibitors of luciferase, expanding the toolkit for bioluminescence imaging. nih.gov Given its structural analogy, this compound is an equally valuable scaffold for generating novel D-luciferin analogs with potentially unique bioluminescent properties.
Contributions to Materials Science Research
The electronic properties of the benzothiazole ring system, combined with the ability to tune these properties through substitution, make this compound an attractive component for the design of advanced organic materials.
Design of Organic Optoelectronic Materials (e.g., photoluminescent compounds)
Benzothiazole derivatives are known to exhibit strong fluorescence and are used in the development of fluorescent dyes and markers. mdpi.comresearchgate.netnih.gov The photophysical properties of these molecules can be finely tuned by introducing different substituents onto the benzothiazole core. researchgate.netmdpi.com The presence of the electron-withdrawing nitrile group in this compound, in conjunction with the π-conjugated system of the benzothiazole, forms a donor-π-acceptor (D-π-A) type structure when a suitable electron-donating group is introduced at the 5-position. Such D-π-A architectures are a cornerstone in the design of materials with interesting photophysical properties, including large Stokes shifts and high quantum yields. researchgate.net
The bromo-substituent on this compound is the key to unlocking this potential. Through cross-coupling reactions, a variety of electron-donating or π-conjugated moieties can be attached at this position, allowing for the systematic engineering of the material's absorption and emission characteristics. niscpr.res.in For instance, Suzuki coupling with electron-rich arylboronic acids can lead to compounds with enhanced intramolecular charge transfer (ICT), resulting in red-shifted fluorescence emission. niscpr.res.in This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.govmit.edu
Integration into Conjugated Polymers for Electronic Applications
Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit semiconducting properties. They are of great interest for applications in flexible electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The incorporation of electron-deficient heterocyclic units, such as benzothiadiazole, into the polymer backbone is a common strategy to lower the bandgap of the material and tune its electronic properties. mit.edumdpi.com
This compound is a promising monomer for the synthesis of such conjugated polymers. The bromine atom provides a reactive site for polymerization through cross-coupling reactions like Suzuki or Sonogashira polycondensation. mdpi.comdoaj.org In this scenario, it can be copolymerized with a suitable di-functional comonomer (e.g., a diboronic acid or a diyne) to create a donor-acceptor (D-A) alternating copolymer. The electron-withdrawing nature of the benzothiazole-2-carbonitrile unit would serve as the acceptor moiety, while the comonomer would act as the donor. This D-A architecture is crucial for achieving low bandgaps and high charge carrier mobilities in organic semiconductors. While specific examples of polymers derived from this compound are not extensively reported, its structural features align well with the established principles of monomer design for high-performance conjugated polymers.
Development of Chemical Probes and Molecular Tools
Chemical probes are small molecules designed to study and manipulate biological systems. researchgate.net They often consist of a core scaffold, a reactive group for target binding, and a reporter group (e.g., a fluorophore) for detection. The versatile chemistry of this compound makes it an excellent starting point for the synthesis of novel chemical probes.
The development of D-luciferin analogs, as discussed previously, is a prime example of its application in creating bioluminescent probes. These probes can be designed to be "caged" or activatable, where their light-emitting properties are turned on in response to a specific biological event, such as the activity of a particular enzyme. nih.gov
Synthesis of Novel Molecular Labeling Systems
The development of sensitive and specific molecular probes is a cornerstone of modern biomedical research, enabling the visualization and tracking of biological processes in real-time. The benzothiazole core, with its inherent fluorescence properties, serves as an excellent starting point for the design of such probes. While direct research on this compound for this specific application is not extensively documented, the broader class of benzothiazole derivatives has been widely explored in the synthesis of fluorescent dyes and labeling agents.
The general strategy involves the functionalization of the benzothiazole scaffold to modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. The bromo and cyano groups on this compound offer orthogonal handles for chemical manipulation. For instance, the bromine atom can be readily substituted via palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups. These modifications can extend the π-conjugated system of the molecule, leading to a red-shift in its fluorescence emission. The cyano group, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a reactive site for conjugation to biomolecules such as proteins, nucleic acids, or small-molecule ligands.
A hypothetical synthetic route towards a novel molecular labeling system starting from this compound is outlined below:
| Step | Reactant | Reagent | Product | Purpose |
| 1 | This compound | Arylboronic acid | 5-Arylbenzo[d]thiazole-2-carbonitrile | To extend π-conjugation and tune fluorescence |
| 2 | 5-Arylbenzo[d]thiazole-2-carbonitrile | NaOH, H₂O | 5-Arylbenzo[d]thiazole-2-carboxylic acid | To introduce a reactive handle for bioconjugation |
| 3 | 5-Arylbenzo[d]thiazole-2-carboxylic acid | Amine-containing biomolecule, EDC, NHS | Biomolecule-conjugated fluorescent label | To create a specific molecular probe |
This table presents a generalized synthetic scheme based on known reactivity of the functional groups. Specific reaction conditions would require optimization.
Structural Analogs for Exploring Structure-Property Relationships in Chemical Biology
The systematic modification of a lead compound to understand how its chemical structure influences its biological activity—a process known as structure-activity relationship (SAR) studies—is a fundamental concept in drug discovery and chemical biology. This compound serves as an excellent starting point for the generation of a library of structural analogs to probe these relationships.
The bromine atom at the 5-position can be replaced with a variety of other functional groups, including hydrogen (via debromination), alkyl groups, aryl groups, amines, and ethers. Each of these modifications alters the steric and electronic properties of the molecule, which in turn can affect its binding affinity to a biological target, its cell permeability, and its metabolic stability. For example, replacing the bromine with a more electron-donating group could enhance the molecule's interaction with an electron-deficient pocket in a protein, while introducing a bulky alkyl group could probe the steric constraints of the binding site.
Similarly, the 2-carbonitrile group can be transformed into a range of other functionalities. Hydrolysis to a carboxylic acid introduces a negative charge, which could be beneficial for interacting with positively charged residues in a target protein. Reduction to an aminomethyl group would introduce a positive charge and a hydrogen bond donor. Conversion to an amide would provide both hydrogen bond donor and acceptor capabilities.
The table below illustrates how different structural analogs of this compound could be synthesized to explore structure-property relationships.
| Position of Modification | Original Group | Modified Group | Potential Synthetic Method | Property to Investigate |
| 5 | Bromo | Hydrogen | Catalytic hydrogenation | Role of halogen bonding |
| 5 | Bromo | Aryl | Suzuki coupling | Impact of aromatic interactions |
| 2 | Carbonitrile | Carboxylic acid | Acid or base hydrolysis | Influence of a negative charge |
| 2 | Carbonitrile | Amide | Partial hydrolysis | Hydrogen bonding capabilities |
This table provides examples of potential modifications and their rationale in the context of SAR studies.
By systematically synthesizing and evaluating a library of such analogs, researchers can build a detailed understanding of the molecular determinants of biological activity, guiding the design of more potent and selective chemical probes and therapeutic agents.
Conclusion and Future Perspectives in 5 Bromobenzo D Thiazole 2 Carbonitrile Research
Summary of Key Synthetic and Characterization Advancements
The synthesis of the benzothiazole (B30560) scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of the core ring system. For 5-Bromobenzo[d]thiazole-2-carbonitrile, synthetic strategies typically leverage the reactivity of substituted anilines. A common conceptual approach involves the reaction of a 4-bromo-2-aminothiophenol derivative with a reagent that can introduce the 2-carbonitrile group. While specific, detailed synthetic procedures for this compound are not extensively documented in publicly accessible literature, analogous syntheses suggest that a multi-step process is likely employed. This could involve the initial formation of a 2-amino-5-bromobenzothiazole, followed by a Sandmeyer-type reaction to introduce the nitrile functionality.
Advancements in synthetic methodologies, such as the use of microwave-assisted organic synthesis (MAOS) and novel catalytic systems, have the potential to significantly improve the efficiency and yield of such synthetic routes. These modern techniques often lead to shorter reaction times, milder reaction conditions, and improved product purity.
The characterization of this compound relies on a suite of standard spectroscopic and analytical techniques to confirm its structure and purity.
Key Characterization Techniques:
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the carbon-hydrogen framework of the molecule. | ¹H NMR would show distinct signals for the aromatic protons on the benzothiazole ring system, with chemical shifts and coupling constants consistent with the substitution pattern. ¹³C NMR would reveal the chemical shifts of all carbon atoms, including the characteristic signal for the nitrile carbon. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. | A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. Other characteristic bands would correspond to the aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₈H₃BrN₂S). The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature. |
| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a single crystal. | This technique would provide definitive structural confirmation, including bond lengths, bond angles, and intermolecular interactions in the solid state. |
While specific spectral data for this compound is not widely published, the expected data can be inferred from the analysis of structurally similar compounds.
Challenges and Opportunities in the Derivatization and Functionalization of the Compound
The structure of this compound presents both challenges and opportunities for chemical modification. The presence of three distinct reactive sites—the bromine atom, the nitrile group, and the benzothiazole ring itself—allows for a wide range of derivatization strategies.
Challenges:
Selectivity: A primary challenge lies in achieving regioselectivity when performing reactions. The reactivity of the different sites may be competitive, leading to mixtures of products. For instance, nucleophilic substitution reactions could potentially occur at the bromine-substituted position or involve the nitrile group.
Harsh Reaction Conditions: Some transformations, such as the hydrolysis or reduction of the nitrile group, may require harsh conditions that could lead to the decomposition of the benzothiazole ring or cleavage of the C-Br bond.
Steric Hindrance: The substitution pattern on the benzothiazole ring may introduce steric hindrance, which could impede the approach of bulky reagents to the desired reaction site.
Opportunities:
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions offer a powerful means to introduce a wide array of carbon-based substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of a diverse library of derivatives.
Modification of the Nitrile Group: The nitrile group is a versatile functional group that can be transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations open up avenues for further functionalization and the introduction of different pharmacophores.
Electrophilic Aromatic Substitution: The benzothiazole ring can potentially undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile and bromo substituents would likely deactivate the ring towards such reactions and direct incoming electrophiles to specific positions.
Emerging Directions for Academic Research on this compound and its Derivatives
The unique combination of a benzothiazole core, a bromo substituent, and a nitrile group makes this compound and its derivatives attractive targets for academic research in several emerging areas.
Medicinal Chemistry: Benzothiazole derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Future research could focus on synthesizing libraries of this compound derivatives and evaluating their potential as therapeutic agents. The ability to systematically modify the structure through derivatization would be crucial for structure-activity relationship (SAR) studies.
Materials Science: The rigid, planar structure of the benzothiazole ring system, combined with the potential for extended conjugation through derivatization, suggests that these compounds could have interesting photophysical properties. Research could explore their potential as organic light-emitting diodes (OLEDs), fluorescent probes, or components in organic solar cells. The bromine atom and nitrile group can be used to tune the electronic properties of the molecule.
Development of Novel Synthetic Methodologies: The challenges associated with the selective functionalization of this compound could spur the development of new and improved synthetic methods. This could include the design of novel catalysts for regioselective cross-coupling reactions or the development of milder conditions for the transformation of the nitrile group.
Q & A
Q. What is the optimal synthetic route for preparing 5-bromobenzo[d]thiazole-2-carbonitrile, and what experimental conditions are critical for high yield?
The compound can be synthesized via condensation of 6-bromobenzo[d]thiazole-2-carbonitrile with ethyl 2-mercapto-2-methylpropanoate in isopropanol under reflux for 6 hours, using triethylamine as a base. Key parameters include maintaining stoichiometric ratios (e.g., 1:1.2 molar ratio of starting materials), controlled reflux temperature (~82°C for isopropanol), and recrystallization from ethanol to achieve a 70% yield. Impurities are minimized by rigorous solvent drying and inert atmosphere conditions .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural confirmation involves:
- Elemental analysis : Comparing calculated vs. observed values (e.g., C 42.24% vs. 42.12%) to assess purity.
- Spectroscopy :
- NMR : ^1^H NMR peaks for aromatic protons (δ 7.3–8.00 ppm) and methyl groups (δ 5.7 ppm).
- IR : Stretching vibrations for C≡N (~2220 cm⁻¹) and C-Br (~550 cm⁻¹).
- X-ray crystallography : Planarity of the benzo[d]thiazole ring and bond lengths (e.g., Br–C bond: 1.898 Å) confirm geometric fidelity .
Q. What purification methods are effective for isolating this compound from reaction byproducts?
Recrystallization from ethanol is the primary method, leveraging the compound’s moderate solubility in hot ethanol and poor solubility at room temperature. Column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) may resolve minor impurities, though recrystallization typically suffices for >95% purity .
Q. How are spectroscopic techniques utilized to distinguish this compound from its isomers?
- ^13^C NMR : The carbonitrile carbon resonates at ~115 ppm, distinct from nitriles in non-aromatic systems.
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 341 for C₈H₃BrN₂S) and fragmentation patterns differentiate positional isomers.
- UV-Vis : Absorption maxima (~300 nm) reflect conjugation in the aromatic-thiazole system .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic and fluorescence properties of benzo[d]thiazole-carbonitrile derivatives?
The electron-withdrawing bromine atom stabilizes the thiazole ring’s π-system, red-shifting fluorescence emission. To assess this:
Q. What mechanistic insights explain the regioselectivity of bromine incorporation in benzo[d]thiazole-carbonitrile synthesis?
Bromination typically occurs at the 5-position due to:
- Electrophilic aromatic substitution (EAS) : Electron-deficient thiazole rings direct Br⁺ to the para position relative to the electron-withdrawing carbonitrile group.
- Steric effects : The 2-cyano group hinders bromination at adjacent positions.
Validate via kinetic isotope effect studies or computational modeling (e.g., Fukui indices) to map reactive sites .
Q. How can researchers resolve contradictions between experimental and computational data in bond-length analysis?
Discrepancies (e.g., observed C–C bond length of 1.461 Å vs. DFT-predicted 1.435 Å) may arise from crystal packing effects or solvent interactions. Mitigation strategies include:
- Single-crystal neutron diffraction for precise bond-length measurement.
- Molecular dynamics simulations to account for thermal motion in crystallographic data.
- Re-evaluating computational methods (e.g., hybrid functionals vs. Hartree-Fock) .
Q. What strategies optimize the use of this compound as a fluorescent probe in biological systems?
- Solubility enhancement : Derivatize with polar groups (e.g., sulfonate) while retaining fluorescence.
- pH stability testing : Assess fluorescence intensity across physiological pH ranges (4–9).
- Cellular uptake studies : Use confocal microscopy to track localization in live cells, comparing with known probes (e.g., luciferin analogs) .
Q. How can competing reaction pathways during synthesis lead to byproducts, and how are they identified?
Common byproducts include:
Q. What experimental designs validate the inhibitory activity of this compound against luciferase enzymes?
- Enzyme kinetics : Measure IC₅₀ values using recombinant luciferase and D-luciferin substrate.
- Competitive binding assays : Use isothermal titration calorimetry (ITC) to determine binding constants.
- In silico docking : Compare binding poses with known inhibitors (e.g., dimethyloxyluciferin) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
